3-[[(2-Cyclopentylsulfonylacetyl)amino]methyl]benzoic acid
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Overview
Description
3-[[(2-Cyclopentylsulfonylacetyl)amino]methyl]benzoic acid is a complex organic compound with a unique structure that includes a cyclopentylsulfonyl group, an acetyl group, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[(2-Cyclopentylsulfonylacetyl)amino]methyl]benzoic acid typically involves the condensation of a carboxylic acid with an amine in the presence of a coupling reagent. One common method is the use of titanium tetrachloride (TiCl4) in pyridine at elevated temperatures (around 85°C) to facilitate the formation of the amide bond . This reaction proceeds with moderate to excellent yields depending on the steric hindrance of the reactants.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar condensation reactions. The use of continuous flow reactors and optimization of reaction conditions (e.g., temperature, pressure, and catalyst concentration) would be essential to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[[(2-Cyclopentylsulfonylacetyl)amino]methyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The carbonyl groups can be reduced to alcohols or amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Sulfone derivatives.
Reduction: Alcohols or amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
3-[[(2-Cyclopentylsulfonylacetyl)amino]methyl]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[[(2-Cyclopentylsulfonylacetyl)amino]methyl]benzoic acid involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or modulating signaling pathways. The exact molecular targets and pathways are still under investigation, but it is believed to interact with proteins involved in inflammation and pain signaling .
Comparison with Similar Compounds
Similar Compounds
3-Substituted Prolines: These compounds share structural similarities and are used in peptide synthesis and structural studies.
Indole Derivatives: Known for their diverse biological activities and applications in medicine.
Uniqueness
3-[[(2-Cyclopentylsulfonylacetyl)amino]methyl]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its cyclopentylsulfonyl group, in particular, differentiates it from other similar compounds and contributes to its unique properties.
Properties
IUPAC Name |
3-[[(2-cyclopentylsulfonylacetyl)amino]methyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO5S/c17-14(10-22(20,21)13-6-1-2-7-13)16-9-11-4-3-5-12(8-11)15(18)19/h3-5,8,13H,1-2,6-7,9-10H2,(H,16,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIBLQYQUKKXJMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)S(=O)(=O)CC(=O)NCC2=CC(=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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